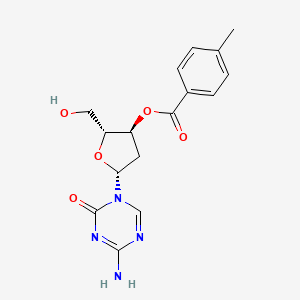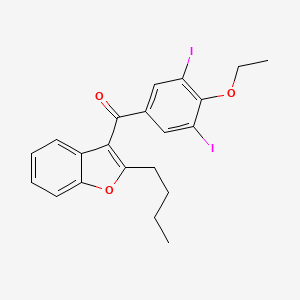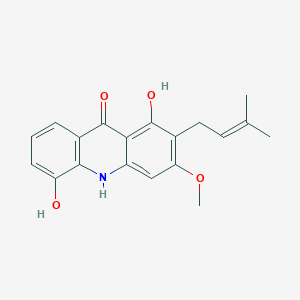
Buxifoliadine C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Buxifoliadine C is a natural acridone alkaloid isolated from the root bark of Severinia buxifolia, a plant belonging to the Rutaceae family . This compound has garnered attention due to its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
Buxifoliadine C is typically isolated from natural sources rather than synthesized in the laboratory. The extraction process involves partitioning the methanol extract of Severinia buxifolia between chloroform and water. The chloroform layer is then separated by silica gel column chromatography to yield this compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
化学反应分析
Types of Reactions
Buxifoliadine C undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
科学研究应用
作用机制
The mechanism of action of buxifoliadine C involves its interaction with various molecular targets and pathways. Studies have shown that the compound can inhibit acetylcholinesterase, prevent beta-amyloid aggregation, and exhibit antioxidant properties . These actions are mediated through its binding to specific sites on enzymes and other proteins, influencing their activity and stability.
相似化合物的比较
属性
分子式 |
C19H19NO4 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
1,5-dihydroxy-3-methoxy-2-(3-methylbut-2-enyl)-10H-acridin-9-one |
InChI |
InChI=1S/C19H19NO4/c1-10(2)7-8-11-15(24-3)9-13-16(18(11)22)19(23)12-5-4-6-14(21)17(12)20-13/h4-7,9,21-22H,8H2,1-3H3,(H,20,23) |
InChI 键 |
LIBMMBBIHSDVBG-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(N2)C(=CC=C3)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


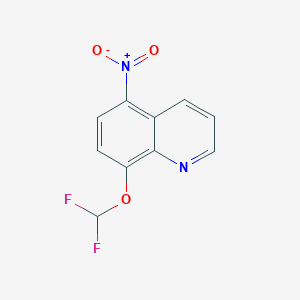
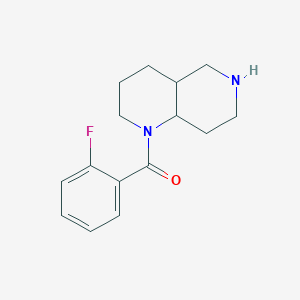
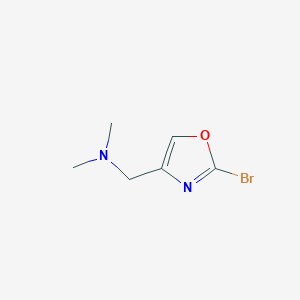
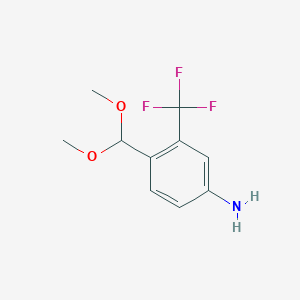
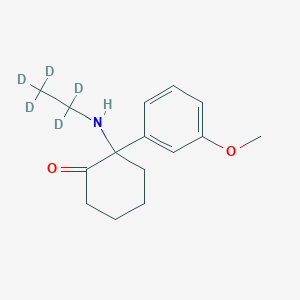


![1-(4-Ethoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13430328.png)
![(3a,5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-ol](/img/structure/B13430336.png)
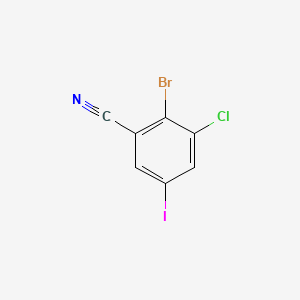
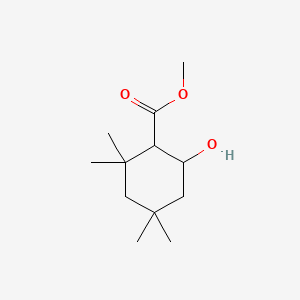
![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-bromo-2-imino-5H-purin-6-one](/img/structure/B13430353.png)
